LogP Differential of +1.82 vs. the 8-Boc-2-unsubstituted Analog: Enhanced Lipophilicity for Membrane Permeability
The target compound exhibits a predicted LogP of 3.28 (Molbase) – 3.79 (Chem960), which is 1.82 to 2.33 log units higher than the 2‑unsubstituted analog tert‑butyl 2,8‑diazaspiro[4.5]decane‑8‑carboxylate (CAS 236406-39-6, LogP 1.46–2.26) [1]. This elevated lipophilicity is a direct consequence of the benzyl substituent and places the compound in the optimal LogP range (2–4) for passive membrane permeation, a critical parameter for intracellular target engagement in cell‑based assays. The deprotected 2‑benzyl analog (CAS 867009-61-8, LogP 2.15–2.53) also falls below the target compound, demonstrating that the combination of Boc and benzyl groups provides a unique balance of lipophilicity and protection .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.28 (Molbase) / 3.79 (Chem960) |
| Comparator Or Baseline | tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 236406-39-6): LogP 1.46 (Chemsrc) / 2.26 (Molbase). 2-Benzyl-2,8-diazaspiro[4.5]decane (CAS 867009-61-8): LogP 2.15 (Chemsrc) / 2.53 (Chem960) |
| Quantified Difference | ΔLogP = +1.82 to +2.33 vs. CAS 236406-39-6; ΔLogP = +1.13 to +1.26 vs. CAS 867009-61-8 |
| Conditions | Predicted values from Molbase, Chemsrc, and Chem960 databases (ACD/Labs or similar prediction algorithms) |
Why This Matters
Higher lipophilicity (within the acceptable drug-like range) improves the compound's utility in preparing cell-permeable intermediates, potentially reducing the need for post-synthetic prodrug or formulation strategies in early discovery.
- [1] Molbase. (2025). tert‑Butyl 2,8‑diazaspiro[4.5]decane‑8‑carboxylate — Physicochemical Properties. CAS 236406-39-6. Retrieved from https://qiye.molbase.cn View Source
